molecular formula C16H25N5O2 B258892 8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B258892
M. Wt: 319.4 g/mol
InChI Key: RXFSRZLMDVLSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine class This compound is characterized by its unique structure, which includes a cyclohexylamino group, an isopropyl group, and two methyl groups attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with cyclohexylamine and isopropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and isopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amino group.

    Isopropylamine: Contains an isopropyl group attached to an amino group.

    Caffeine: A well-known purine derivative with stimulant properties.

Uniqueness

8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C16H25N5O2

Molecular Weight

319.4 g/mol

IUPAC Name

8-(cyclohexylamino)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C16H25N5O2/c1-10(2)21-12-13(19(3)16(23)20(4)14(12)22)18-15(21)17-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,17,18)

InChI Key

RXFSRZLMDVLSIS-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C

Canonical SMILES

CC(C)N1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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